2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S3 and its molecular weight is 444.59. The purity is usually 95%.
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Scientific Research Applications
1. Antitumor Activity
A study reported the synthesis of thieno[3,2-d]pyrimidine derivatives, which displayed potent antitumor activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. The compounds showed comparable activity to doxorubicin, a known anticancer drug (Hafez & El-Gazzar, 2017).
2. Analgesic and Anti-Inflammatory Agents
Novel compounds synthesized from thieno[3,2-d]pyrimidine derivatives exhibited significant analgesic and anti-inflammatory activities. The study demonstrated that these compounds inhibited cyclooxygenase enzymes and showed high COX-2 selectivity indices, alongside noteworthy analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
3. Synthesis of Novel Heterocyclic Compounds
A research demonstrated the synthesis of new heterocyclic compounds, including thiazolopyrimidines, derived from thieno[3,2-d]pyrimidine. This synthesis paved the way for the creation of various novel compounds with potential applications in different scientific research fields (Vas’kevich et al., 2006).
4. Antimicrobial Activity
Another study synthesized novel phthalazinone derivatives, including thieno[3,2-d]pyrimidine compounds, and evaluated their in vitro antibacterial activities. Some of these compounds showed promising antibacterial activities, indicating their potential use in developing new antimicrobial agents (Fatehia & Mohamed, 2010).
5. Structural Analysis
Research on the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, contributed to the understanding of molecular conformations and intermolecular interactions. This knowledge is crucial for designing drugs and materials based on thieno[3,2-d]pyrimidine derivatives (Subasri et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been reported to target threonine tyrosine kinase (ttk) . TTK is a dual-specificity protein kinase that plays a key role in the control of the cell cycle and chromosomal segregation during mitosis .
Mode of Action
It is likely that it binds to its target with strong affinity, as indicated by a representative compound in a similar series that exhibited a kd value of 015 nM .
Biochemical Pathways
Given the potential target of ttk, it may be involved in pathways related to cell cycle control and chromosomal segregation .
Result of Action
Given the potential target of ttk, it may influence cell cycle progression and chromosomal segregation .
properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S3/c1-11-6-12(2)8-14(7-11)24-18(26)17-15(4-5-27-17)22-20(24)29-10-16(25)23-19-21-13(3)9-28-19/h6-9H,4-5,10H2,1-3H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQBFOWCBSMYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NC(=CS4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.